molecular formula C20H22N6O3S B2664218 N-cyclopentyl-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 852046-90-3

N-cyclopentyl-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No. B2664218
CAS RN: 852046-90-3
M. Wt: 426.5
InChI Key: CECPYRLCGABNSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H22N6O3S and its molecular weight is 426.5. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

  • A study by Mekuskiene and Vainilavicius (2006) discusses the synthesis of pyrimidine-2,4-diones and their reactions with electrophiles, which might be relevant to the chemical structure and properties of the compound (Mekuskiene & Vainilavicius, 2006).

Biological Evaluation and Anticancer Activity

  • Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and studied their anticancer activity. This research provides insights into the potential therapeutic applications of similar compounds (Evren et al., 2019).

Antimicrobial and Cytotoxic Activity

  • Noolvi et al. (2014) explored the synthesis of azetidine-2-one derivatives of 1H-benzimidazole and evaluated their antimicrobial and cytotoxic properties. These findings may be relevant to the study of similar compounds (Noolvi et al., 2014).

Cyclocondensation Reactions

  • Desenko et al. (1998) investigated cyclocondensation reactions in the context of 1,2,4-triazolo pyrimidines, which could provide valuable information for the chemical manipulation of related compounds (Desenko et al., 1998).

Anticonvulsant, Behavioral, and CNS Antidepressant Activities

  • El-Sharkawy (2012) discussed the use of certain cyclopenta[b]thiophene derivatives in synthesizing compounds with potential anticonvulsant and antidepressant activities. This may offer insights into the neuroactive potential of related compounds (El-Sharkawy, 2012).

properties

IUPAC Name

N-cyclopentyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3S/c27-17-11-14(22-19(29)23-17)10-16-24-25-20(26(16)15-8-2-1-3-9-15)30-12-18(28)21-13-6-4-5-7-13/h1-3,8-9,11,13H,4-7,10,12H2,(H,21,28)(H2,22,23,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECPYRLCGABNSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

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